molecular formula C18H12Cl2FN5S B2503140 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-80-8

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2503140
CAS No.: 338403-80-8
M. Wt: 420.29
InChI Key: USSDYVPBAZRJIW-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H12Cl2FN5S and its molecular weight is 420.29. The purity is usually 95%.
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Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • IUPAC Name : this compound
  • CAS Number : 338403-80-8
  • Molecular Formula : C14H11Cl2FN5S
  • Molar Mass : 360.24 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dichlorobenzyl Group : A nucleophilic substitution reaction is often employed here.
  • Fluorophenyl Group Attachment : This can be accomplished via amide coupling techniques.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.
  • Results : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:

  • Microorganisms Tested : Common pathogens such as Staphylococcus aureus and Candida albicans were included in the evaluation.
  • Findings : Moderate antibacterial and antifungal activities were observed with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Potential binding to DNA or interference with DNA replication processes.
  • Receptor Modulation : Altering the activity of various receptors involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the molecular structure can significantly influence biological activity:

  • The presence of the dichlorobenzyl and fluorophenyl groups enhances lipophilicity and stability.
  • Variations in substituents on the triazole and pyrimidine rings can lead to improved potency against specific targets .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Study : A study demonstrated that derivatives of this compound inhibited MCF-7 cell growth by inducing apoptosis through caspase activation.
  • Antifungal Efficacy : In a controlled trial against Candida species, the compound exhibited superior antifungal activity compared to traditional antifungal agents .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5S/c19-14-2-1-3-15(20)13(14)9-27-18-24-17-23-8-12(16(22)26(17)25-18)10-4-6-11(21)7-5-10/h1-8H,9,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDYVPBAZRJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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